molecular formula C31H30N2O6 B557069 Fmoc-Trp(Boc)-OH CAS No. 143824-78-6

Fmoc-Trp(Boc)-OH

Cat. No. B557069
CAS RN: 143824-78-6
M. Wt: 526.6 g/mol
InChI Key: ADOHASQZJSJZBT-SANMLTNESA-N
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Description

Fmoc-Trp(Boc)-OH is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) .


Synthesis Analysis

Fmoc-Trp(Boc)-OH can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues that are difficult to obtain by other methods .


Molecular Structure Analysis

The molecular structure of Fmoc-Trp(Boc)-OH can be found in various databases such as PubChem .


Chemical Reactions Analysis

Fmoc-Trp(Boc)-OH is used in various chemical reactions. For example, it is used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues .


Physical And Chemical Properties Analysis

Fmoc-Trp(Boc)-OH is a solid compound . More detailed physical and chemical properties can be found in various databases and resources .

Scientific Research Applications

Peptide Synthesis

Fmoc-Trp(Boc)-OH: is widely used in the solid-phase synthesis of peptides. The Fmoc group protects the amino group during synthesis, and the Boc group protects the indole side chain of tryptophan, which is particularly sensitive to oxidation. .

Drug Delivery Systems

In drug delivery, Fmoc-Trp(Boc)-OH can be used to create peptide-based hydrogels that serve as carriers for therapeutic agents. These hydrogels are biocompatible and can be engineered to release drugs at controlled rates .

Bio-Templating

The protected amino acid can be utilized in bio-templating applications where peptides serve as templates for the synthesis of nanomaterials, potentially useful in various nanotechnology applications .

Optical Applications

The intrinsic properties of Fmoc-modified amino acids, such as their aromaticity, make them suitable for optical applications, including the development of fluorescent probes and sensors .

Catalytic Properties

Fmoc-modified peptides have been explored for their catalytic properties, which can be harnessed in synthetic chemistry for catalyzing specific reactions .

Therapeutic Applications

Peptides synthesized using Fmoc-Trp(Boc)-OH can have therapeutic applications, including as antimicrobial agents or in the development of peptide-based vaccines .

Antibiotic Properties

The compound’s ability to form self-assembled structures makes it a candidate for designing new antibiotics that can target bacterial membranes or disrupt biofilms .

Diagnostic Tools

Finally, Fmoc-modified peptides, including those derived from Fmoc-Trp(Boc)-OH , can be used in diagnostic tools for imaging and disease detection .

Mechanism of Action

Target of Action

Fmoc-Trp(Boc)-OH is a modified amino acid used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .

Mode of Action

Fmoc-Trp(Boc)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis, preventing unwanted side reactions . The Boc group (tert-butyloxycarbonyl) protects the indole nitrogen of the tryptophan residue . These protecting groups can be selectively removed when no longer needed, allowing the peptide chain to continue growing .

Biochemical Pathways

The use of Fmoc-Trp(Boc)-OH in peptide synthesis affects the biochemical pathways involved in protein production . By controlling the sequence of amino acids in the peptide chain, it’s possible to design peptides with specific biological functions . The self-assembly properties of Fmoc-modified amino acids and short peptides also play a role in the formation of functional materials .

Result of Action

The result of Fmoc-Trp(Boc)-OH’s action is the successful synthesis of a peptide with a specific sequence of amino acids . This can lead to the production of peptides with a wide range of biological activities, depending on the sequence of amino acids in the peptide .

Action Environment

The action of Fmoc-Trp(Boc)-OH is influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the reaction conditions, such as temperature, solvent, and pH . Additionally, the stability of the compound can be influenced by storage conditions .

Future Directions

The use of Fmoc-Trp(Boc)-OH in peptide synthesis and drug discovery has shown a resurgence since 2000 . It offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . As a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, new methodologies for on-DNA peptide synthesis have been developed . These developments suggest a promising future for the use of Fmoc-Trp(Boc)-OH in peptide drug discovery and other applications .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHASQZJSJZBT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431755
Record name Fmoc-Trp(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Trp(Boc)-OH

CAS RN

143824-78-6
Record name Fmoc-L-Trp(Boc)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143824-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Trp(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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